

Synthesis of Lanthanum Oxalate from Lanthanum Nitrate: A Technical Guide

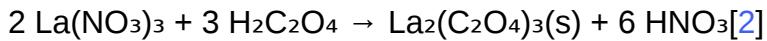
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **lanthanum oxalate** from lanthanum nitrate, a critical process in various fields, including materials science and pharmaceuticals. Lanthanum compounds, including lanthanum carbonate (often derived from the oxalate), are utilized as phosphate binders in the management of hyperphosphatemia in patients with end-stage renal disease. The precise synthesis and characterization of the **lanthanum oxalate** precursor are paramount to ensuring the purity, morphology, and efficacy of the final active pharmaceutical ingredient.

Core Synthesis and Reaction Mechanism

The fundamental principle behind the synthesis is the precipitation of the poorly soluble **lanthanum oxalate** upon the reaction of a soluble lanthanum salt, typically lanthanum nitrate, with oxalic acid or a soluble oxalate salt.^{[1][2]} The low solubility of lanthanide oxalates makes this a highly efficient and straightforward precipitation method.^[1]

The balanced chemical equation for the reaction is:

Lanthanum oxalate typically precipitates as a hydrated crystalline solid, denoted as $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$.^[2] The degree of hydration can vary, with the decahydrate ($n=10$) being a commonly reported form.^{[1][3]}

Experimental Protocols

Several methods for the synthesis of **lanthanum oxalate** have been reported, each offering advantages in terms of particle size, crystallinity, and scalability.

Method 1: Direct Precipitation

This is the most common method, involving the direct mixing of aqueous solutions of the reactants.

Protocol:

- Prepare a solution of lanthanum nitrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) in distilled water.
- Prepare a stoichiometric or slight excess solution of oxalic acid ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) in distilled water.
- Heat the lanthanum nitrate solution to approximately 70°C.[4]
- Slowly add the oxalic acid solution to the heated lanthanum nitrate solution with constant stirring. A white precipitate of **lanthanum oxalate** will form immediately.
- After the addition is complete, continue stirring the suspension for a period to ensure complete precipitation and particle growth.
- Filter the precipitate using a suitable filter medium (e.g., a sintered glass crucible).[4]
- Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and nitric acid by-product.[4]
- Dry the resulting **lanthanum oxalate** hydrate in an oven at a temperature below the onset of dehydration (e.g., 60-80°C) until a constant weight is achieved. A yield of approximately 85% can be expected.[4]

Method 2: Homogeneous Precipitation

This method yields larger, well-defined crystals by slowly generating the precipitating agent *in situ*, which helps to control supersaturation.

Protocol:

- Prepare a solution of lanthanum nitrate (e.g., 0.5 M) in dilute nitric acid (e.g., 0.01 M).[1][5]
- In a separate vessel, dissolve oxamic acid in the lanthanum nitrate solution. A slight warming to 40°C may be necessary to aid dissolution.[1][5]
- Heat the reaction mixture to a higher temperature (e.g., 85-100°C) and maintain for several hours (e.g., 7 hours).[1][5][6] The oxamic acid will slowly hydrolyze, releasing oxalate ions and inducing the gradual precipitation of **lanthanum oxalate** crystals.[6]
- Allow the mixture to cool to room temperature.
- Collect the crystalline precipitate by filtration.
- Wash the crystals with distilled water and then with ethanol.
- Dry the product under ambient conditions.

Method 3: Solid-State Mechanochemical Synthesis

This solvent-free method involves the direct reaction of the solid precursors through mechanical grinding.

Protocol:

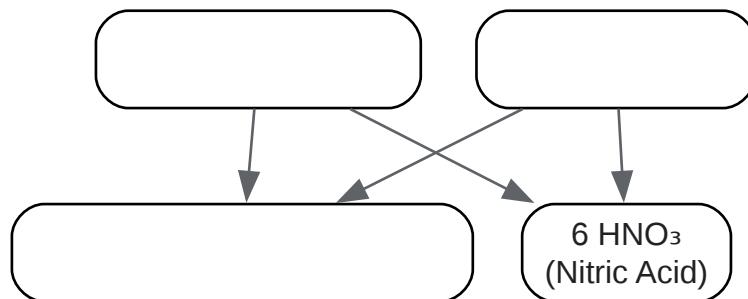
- Combine stoichiometric amounts of polycrystalline lanthanum nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) and oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) in a mortar.[7]
- Grind the mixture at a moderately elevated temperature (e.g., ~70°C).[7]
- A reaction will occur, often accompanied by the evolution of gases.[7]
- After the initial reaction subsides, a small amount of a solvent like water or acetone can be added to facilitate the reaction, followed by further grinding until the product is dry.[7]
- The resulting product is **lanthanum oxalate** decahydrate.[7]

Data Presentation

Table 1: Summary of Synthesis Methods and Conditions

Parameter	Direct Precipitation	Homogeneous Precipitation	Solid-State Synthesis
Lanthanum Source	$\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ (aq)	$\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ (aq)	$\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ (solid)
Oxalate Source	$\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ (aq)	Oxamic Acid (hydrolyzed <i>in situ</i>)	$\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ (solid)
Temperature	~70°C[4]	85 - 100°C[1][5][6]	~70°C[7]
Reaction Time	Rapid	Several hours[1][5][6]	Minutes
Product Form	Fine precipitate	Well-defined microcrystals[6]	Polycrystalline powder[7]
Key Advantage	Simple, rapid	Control over crystal size	Solvent-free

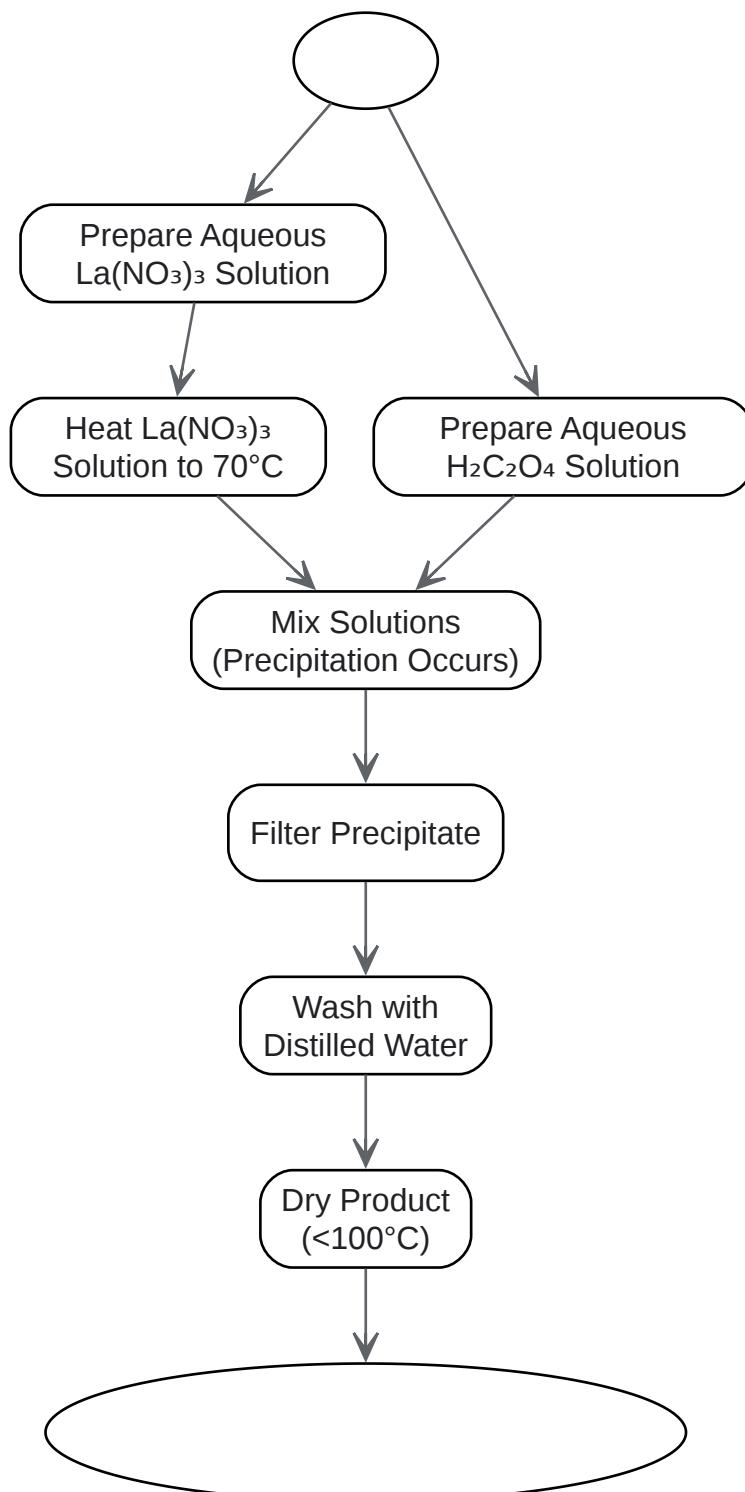
Table 2: Thermal Decomposition Data for Lanthanum Oxalate Hydrate


The thermal decomposition of **lanthanum oxalate** hydrate (typically the decahydrate) is a multi-step process, which is crucial for the preparation of lanthanum oxide.

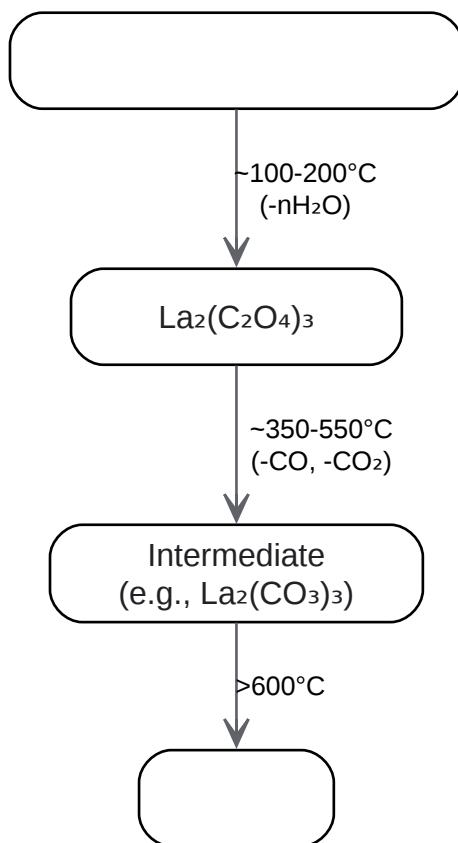
Step	Temperature Range (°C)	Mass Loss Event	Product
1	~100 - 200[8][9]	Dehydration (loss of water molecules)	Anhydrous $\text{La}_2(\text{C}_2\text{O}_4)_3$
2	~350 - 550[8][10]	Decomposition of oxalate	Intermediate (e.g., oxycarbonate)
3	> 600[3][11]	Final decomposition	Lanthanum Oxide (La_2O_3)

Note: The exact temperatures can vary depending on the heating rate and atmosphere.

Visualizations


Chemical Reaction Pathway

[Click to download full resolution via product page](#)


Caption: Reaction pathway for the synthesis of **lanthanum oxalate**.

Experimental Workflow for Direct Precipitation

[Click to download full resolution via product page](#)

Caption: Workflow for the direct precipitation of **lanthanum oxalate**.

Thermal Decomposition Pathway

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **Lanthanum oxalate** hydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanum oxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]
- 6. Homogeneous Precipitation of Lanthanide Oxalates - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 7. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Lanthanum Ferrite Ceramic Powders: Synthesis, Characterization and Electrochemical Detection Application | MDPI [\[mdpi.com\]](https://mdpi.com)
- 11. media.neliti.com [media.neliti.com]
- To cite this document: BenchChem. [Synthesis of Lanthanum Oxalate from Lanthanum Nitrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582769#synthesis-of-lanthanum-oxalate-from-lanthanum-nitrate\]](https://www.benchchem.com/product/b1582769#synthesis-of-lanthanum-oxalate-from-lanthanum-nitrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com